(R)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-((R)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide
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Overview
Description
(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-D-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-phenylalaninamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as morpholine, acetyl, and oxirane. Its unique configuration makes it a subject of interest in chemical, biological, and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-D-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-phenylalaninamide involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product.
Preparation of Intermediate Compounds: The initial steps involve the synthesis of key intermediates such as (4-Acetyl-2-morpholinyl)methylamine and N-[(2,6-dimethyl-4-morpholinyl)methyl]-2-hydroxybenzamide.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-D-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-phenylalaninamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-D-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-phenylalaninamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-D-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-phenylalaninamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Acetyl-2-morpholinyl)methylamine dihydrochloride
- N-[(2,6-dimethyl-4-morpholinyl)methyl]-2-hydroxybenzamide
- Methyl { [2-(4-morpholinyl)ethyl]amino}acetate
Uniqueness
(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-D-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-phenylalaninamide is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C40H57N5O7 |
---|---|
Molecular Weight |
719.9 g/mol |
IUPAC Name |
(2R)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33+,34-,40+/m0/s1 |
InChI Key |
BLMPQMFVWMYDKT-PZHPLYBWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Origin of Product |
United States |
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